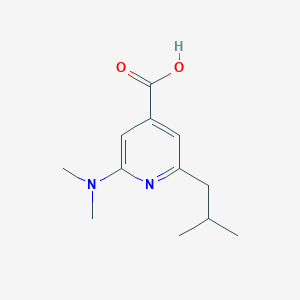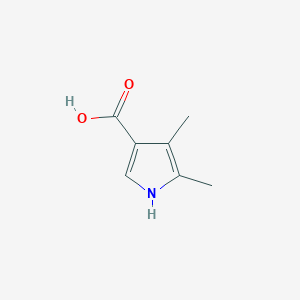
6-Amino-3-hydroxy-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a benzene ring. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-hydroxy-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2-methylbenzoic acid.
Reduction: The nitro group is then reduced to an amino group.
Hydroxylation: Introduction of a hydroxyl group to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce nitro groups to amino groups.
Electrophilic Aromatic Substitution: Introducing hydroxyl groups under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives
Applications De Recherche Scientifique
6-Amino-3-hydroxy-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Amino-3-hydroxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, leading to altered biochemical pathways.
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Antibacterial Activity: The amino group can interact with bacterial cell walls, disrupting their integrity and function
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the amino group.
2-Hydroxy-6-methylbenzoic acid: Similar structure but lacks the amino group.
Uniqueness
6-Amino-3-hydroxy-2-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
6-amino-3-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |
Clé InChI |
LUKYCINAIDJTQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)





![2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)



![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)

